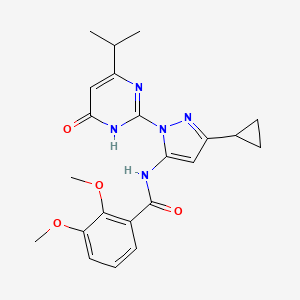
N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group at the 5-position, a phenyl group attached to a triazole ring, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the subsequent formation of the triazole ring. One common method includes the reaction of 5-chloropyridin-2-ylamine with phenylhydrazine to form the intermediate phenylhydrazone, which is then cyclized under acidic conditions to yield the triazole ring. The carboxamide group is introduced in the final step through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions: N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
作用機序
The mechanism by which N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester: This compound shares the pyridine ring and chloro group but has a different functional group.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar structure but includes a carbamothioyl group.
Uniqueness: N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its combination of the pyridine ring, phenyl group, and triazole ring, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-6-7-11(16-8-10)17-14(21)13-12(18-20-19-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKNPVMUPCZAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide](/img/structure/B2941161.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941170.png)
![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)
![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

